molecular formula C6H5FO B042351 4-Fluorophenol CAS No. 371-41-5

4-Fluorophenol

Cat. No.: B042351
CAS No.: 371-41-5
M. Wt: 112.1 g/mol
InChI Key: RHMPLDJJXGPMEX-UHFFFAOYSA-N
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Description

4-Fluorophenol is an organic compound with the molecular formula C₆H₅FO. It is a derivative of phenol where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique properties, such as the presence of a fluorine atom, make it a valuable compound for research and industrial purposes .

Scientific Research Applications

4-Fluorophenol has numerous applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-Fluorophenol is the enzyme cytochrome P450 BM3-F87G . This enzyme is a mutant form of a cytosolic bacterial P450 enzyme . It plays a crucial role in the oxidative defluorination of this compound .

Mode of Action

This compound interacts with its target, cytochrome P450 BM3-F87G, to undergo an oxidative defluorination process . This process involves the activation of this compound by long chain fatty aldehydes . The reaction is catalyzed by the enzyme, leading to the reduction of the resulting benzoquinone to hydroquinone . This interaction results in significant changes in the compound’s structure and function .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidative defluorination of the compound . This process is catalyzed by the enzyme cytochrome P450 BM3-F87G . The defluorination of this compound is directly conducted without structural transformation . The reaction leads to downstream effects such as the formation of hydroquinone .

Pharmacokinetics

The compound’s interaction with the enzyme cytochrome p450 bm3-f87g suggests that it is metabolized in the body

Result of Action

The action of this compound results in the defluorination of the compound and the formation of hydroquinone . This process is facilitated by the enzyme cytochrome P450 BM3-F87G . The defluorination reaction is stimulated in the presence of long chain fatty aldehydes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of long chain fatty aldehydes in the reaction environment can stimulate the defluorination reaction . Additionally, the compound’s action can be affected by the pH of the solution and the applied current density

Safety and Hazards

4-Fluorophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenol can be synthesized through several methods. One common method involves the fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite . Another method includes the oxidation of 4-fluorobenzeneboronic acid using dihydrogen peroxide at room temperature . The reaction conditions typically involve the use of solvents like ethyl acetate and purification through column chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical processes that ensure high yield and purity. The industrial production often involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4-Fluorophenol can be compared with other halogenated phenols, such as:

  • 4-Chlorophenol
  • 4-Bromophenol
  • 4-Iodophenol

Uniqueness

The presence of a fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chlorinated, brominated, and iodinated counterparts. Fluorine’s high electronegativity and small size contribute to these distinct properties, making this compound a valuable compound in various applications .

Properties

IUPAC Name

4-fluorophenol
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InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

RHMPLDJJXGPMEX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)F
Source PubChem
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Molecular Formula

C6H5FO
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DSSTOX Substance ID

DTXSID0052047
Record name 4-Fluorophenol
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Molecular Weight

112.10 g/mol
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Physical Description

White crystalline solid with an odor like phenol; [Alfa Aesar MSDS]
Record name 4-Fluorophenol
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Vapor Pressure

1.19 [mmHg]
Record name 4-Fluorophenol
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CAS No.

371-41-5
Record name 4-Fluorophenol
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Record name 4-FLUOROPHENOL
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Synthesis routes and methods

Procedure details

If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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